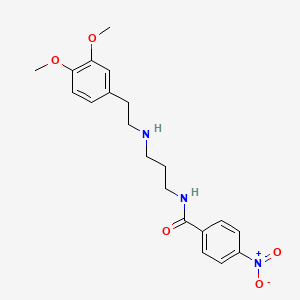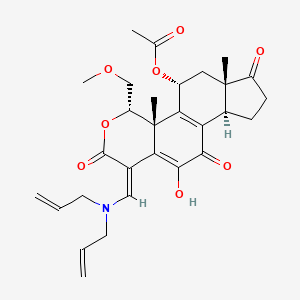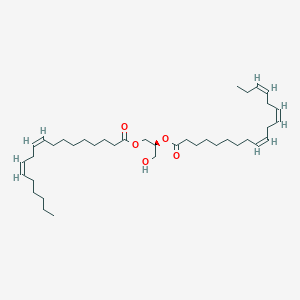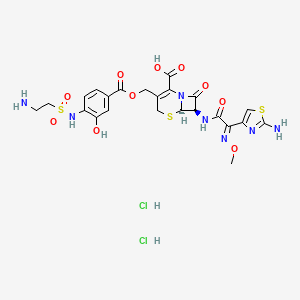
(S)-thiomorpholine-3-carboxylic acid
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, catalysts, and conditions .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with acids or bases, redox reactions, and reactions with various functional groups .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .科学的研究の応用
Biomedical Applications: Oligonucleotide Therapeutics
(S)-thiomorpholine-3-carboxylic acid has potential applications in the field of oligonucleotide therapeutics. Oligonucleotides, including antisense oligonucleotides (ASOs), microRNAs (miRNAs), and small interfering RNAs (siRNAs), are used for gene regulation, drug delivery, and targeted therapy . The compound can be utilized to enhance the binding affinity and resistance to degradation of these nucleic acid analogues, thereby improving their effectiveness in targeted biomedical applications.
Biosensing Technologies
In biosensing, (S)-thiomorpholine-3-carboxylic acid can be employed to modify nucleic acids, which are used as recognition elements in biosensors . These modifications can increase the stability and specificity of biosensors, which are crucial for detecting biological markers in various diseases.
Nanostructure Assembly
The compound’s ability to interact with nucleic acids can be harnessed to create self-assembling nanostructures . These nanostructures have applications in nanomedicine, such as in the creation of highly stable and efficient drug delivery systems.
Gene Expression Modulation
(S)-thiomorpholine-3-carboxylic acid can be used to modify oligonucleotides that are designed to bind to specific regions of DNA or RNA, thereby modulating gene expression . This application is particularly relevant in the development of new treatments for genetic disorders.
Molecular Recognition
The compound can play a role in enhancing the molecular recognition capabilities of nucleic acids . This is essential in the development of new diagnostic tools that can recognize and bind to specific molecular targets with high precision.
Chemical Biology Research
In chemical biology, (S)-thiomorpholine-3-carboxylic acid can be used to study the interactions between biomolecules . This research can lead to a better understanding of biological processes and the development of novel therapeutic agents.
Pharmacological Enhancements
The compound may be used to modify pharmacological agents to improve their stability, bioavailability, and targeted delivery . This could lead to the development of more effective drugs with fewer side effects.
Aptamer Development
Aptamers are short DNA or RNA oligonucleotides that can fold into unique three-dimensional structures to bind targets with high specificity. (S)-thiomorpholine-3-carboxylic acid could be used to stabilize these structures or to enhance their binding properties, expanding their use in clinical applications .
作用機序
Safety and Hazards
特性
IUPAC Name |
(3S)-thiomorpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKIQGQOKXGHDV-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC[C@@H](N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429535 | |
| Record name | (S)-thiomorpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-thiomorpholine-3-carboxylic acid | |
CAS RN |
73401-53-3 | |
| Record name | (S)-thiomorpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,4S,4'E,6R,10E,14E,16E,21R)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1242350.png)

![N-benzyl-4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-amine](/img/structure/B1242352.png)
![N,N-Diethyl-4-[piperazino(8-quinolyl)methyl]benzamide](/img/structure/B1242354.png)
![7-Hydroxy-3-phenyl-4-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]chromen-2-one](/img/structure/B1242355.png)








